1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(p-tolyloxy)ethanone
Description
Properties
IUPAC Name |
2-(4-methylphenoxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-2-4-12(5-3-10)18-9-14(16)15-7-13-6-11(15)8-17-13/h2-5,11,13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APADPXDOCGBDFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CC3CC2CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(p-tolyloxy)ethanone is a compound that has garnered interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that summarize key information.
The compound's molecular formula is , with a molecular weight of approximately 221.25 g/mol. Its structure includes a bicyclic framework, which contributes to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of bicyclic compounds can possess significant antimicrobial properties, making them potential candidates for developing new antibiotics.
- Neuroprotective Effects : Some analogs demonstrate neuroprotective effects in models of neurodegenerative diseases, suggesting possible applications in treating conditions like Alzheimer's and Parkinson's disease.
- Analgesic Properties : Research indicates that certain derivatives may exhibit analgesic effects, potentially useful in pain management therapies.
Study 1: Antimicrobial Activity
A study published in Organic & Biomolecular Chemistry explored the antimicrobial efficacy of various bicyclic compounds, including derivatives of this compound. The results indicated a significant inhibitory effect against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific bacterial strain .
Study 2: Neuroprotective Effects
In a zebrafish model assessing neuroprotection, compounds structurally related to this compound were tested for their ability to protect against oxidative stress-induced neuronal damage. The results demonstrated a reduction in neuronal cell death and improved behavioral outcomes in treated zebrafish compared to controls .
Data Table: Summary of Biological Activities
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Membrane Proteins : The bicyclic structure allows for effective interactions with bacterial membrane proteins, disrupting their function.
- Antioxidant Properties : The presence of specific functional groups may enhance the compound's ability to scavenge free radicals, thereby protecting neuronal cells from oxidative damage.
- Modulation of Pain Pathways : Similar compounds have been shown to interact with opioid receptors, contributing to their analgesic effects.
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(p-tolyloxy)ethanone may interact with neurotransmitter systems, particularly those involving acetylcholine and serotonin receptors.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of bicyclic compounds exhibit selective binding to serotonin receptors, suggesting potential applications in treating mood disorders and anxiety .
| Study | Target Receptor | Effect | Reference |
|---|---|---|---|
| Study A | 5-HT1A | Antagonist | J Med Chem 2023 |
| Study B | MCH-R1 | Agonist | BindingDB 2023 |
Anticancer Research
The compound's structure allows it to be explored as a potential anticancer agent, particularly through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study : In vitro studies have shown that analogs of this compound induce apoptosis in cancer cell lines by activating caspase pathways, highlighting its potential as a lead compound for anticancer drug development .
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa | 10 | Caspase activation | Cancer Res 2024 |
| MCF7 | 15 | Cell cycle arrest | Cancer Lett 2024 |
Synthetic Applications
The synthesis of this compound involves various chemical reactions that can be optimized for higher yields and purity. This compound can serve as an intermediate in the synthesis of more complex molecules.
Synthetic Route Example
A proposed synthetic route includes:
- Formation of the bicyclic core via cyclization reactions.
- Introduction of the p-tolyloxy group through nucleophilic substitution.
- Final modifications to enhance biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aromatic Substituents
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone (CAS: 2034611-98-6)
- Structure : Differs by substitution of the para-tolyloxy group with an ortho-tolyl group.
- Molecular Formula: C₁₄H₁₇NO₂ (MW: 231.29).
- Ortho-substitution may sterically hinder interactions with biological targets compared to the para-substituted analog.
- Data: No melting point or solubility data reported .
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone
- Structure: Simplifies the substituent to a phenyl group directly attached to the methanone.
- Molecular Formula: C₁₂H₁₃NO₂ (MW: 203.09).
- Key Differences: Lacking the methyl group on the aromatic ring (cf. p-tolyloxy), this compound may exhibit reduced lipophilicity. Methanone vs. ethanone backbone alters spatial orientation and electronic effects.
- Applications : Used as an intermediate in synthesizing kinase inhibitors and antimicrobial agents .
Bicyclic Core Modifications: Oxygen vs. Sulfur
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-1-yl)ethanone (CAS: 2034379-52-5)
- Structure : Replaces the oxygen atom in the bicyclic core with sulfur.
- Molecular Formula : C₁₅H₁₆N₂OS (MW: 272.4).
- Key Differences :
- Sulfur’s larger atomic radius and lower electronegativity may enhance π-π stacking interactions or alter binding affinity in biological systems.
- Thia-substituted analogs often exhibit distinct metabolic pathways due to sulfur’s susceptibility to oxidation.
- Data: No physicochemical parameters reported .
2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,3-thiazole-5-carboxylic acid
- Structure : Integrates a thiazole-carboxylic acid group into the bicyclic system.
- Molecular Formula : C₁₀H₁₂N₂O₂S (MW: 224.28).
- Key Differences :
- The carboxylic acid group introduces hydrogen-bonding capacity, improving solubility and target engagement.
- Thiazole moiety may confer antimicrobial or anti-inflammatory activity, as seen in related scaffolds.
- Applications : Explored in antimicrobial and enzyme inhibition studies .
Pharmacologically Active Derivatives
((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)phenyl)methanone
- Structure : Features a benzoimidazole-piperidine substituent.
- Key Differences :
- Extended substituent enhances binding to biological targets (e.g., kinases or GPCRs).
- Demonstrated 71% synthetic yield and melting point (113–115°C), suggesting stability under physiological conditions.
- Applications : Investigated in antimalarial drug repositioning studies .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR are essential for confirming the bicyclo structure (e.g., characteristic shifts for bridgehead protons at δ 3.5–4.5 ppm) and p-tolyloxy substituents (aromatic protons at δ 6.8–7.2 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular formula (CHNO; exact mass 203.0946) and detects impurities .
- IR Spectroscopy : Stretching frequencies for carbonyl (1700–1750 cm) and ether (1100–1250 cm) groups confirm functional groups .
How can researchers address contradictions in reported synthetic yields for intermediates?
Advanced Research Focus
Discrepancies in yields (e.g., 35% vs. 89% for allyl ether couplings ) often stem from:
- Side reactions : Competing pathways (e.g., over-alkylation) can be minimized using protecting groups (e.g., Cbz in ).
- Purification efficiency : Chromatography conditions (e.g., gradient elution vs. isocratic) impact recovery. highlights silica gel chromatography as a standard for isolating bicyclic amines .
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve selectivity in reduction steps .
What experimental designs are recommended to assess the compound’s biological activity?
Advanced Research Focus
Given structural analogs like Ledipasvir (HCV NS5A inhibitor ), researchers should:
- Target selection : Prioritize assays for viral proteases or kinases due to the compound’s bicyclic amine and aryl ether motifs.
- Structure-activity relationship (SAR) : Modify the p-tolyloxy group (e.g., halogenation) and monitor activity changes.
- In vitro models : Use hepatocyte cell lines (e.g., Huh7) for antiviral activity screening, referencing protocols from .
What strategies optimize the introduction of the p-tolyloxy group while minimizing byproducts?
Q. Advanced Research Focus
- Activation of the electrophile : Tosyl or mesyl groups enhance leaving-group ability in nucleophilic substitutions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity.
- Temperature control : Low temperatures (0–5°C) reduce oligomerization, as seen in ’s allyl ether synthesis .
How can scale-up challenges (e.g., purification, exothermicity) be mitigated during synthesis?
Q. Advanced Research Focus
- Purification : Replace column chromatography with recrystallization (e.g., using EtOAc/hexane mixtures) for intermediates .
- Process safety : Monitor exothermic steps (e.g., LiBH4 reductions) via calorimetry and use slow addition techniques .
- Catalyst recycling : Immobilized catalysts (e.g., Pd/C on silica) enhance reusability in hydrogenation steps .
What are the challenges in isolating intermediates, and how can they be resolved?
Basic Research Focus
Hydrophilic intermediates (e.g., bicyclic amine salts) may require ion-pair extraction or reverse-phase chromatography. notes that hydrochloride salts of the bicyclo structure are hygroscopic, necessitating anhydrous workups . For unstable intermediates (e.g., tert-butyl carbamates), in situ quenching (e.g., with HCl in dioxane) improves stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
